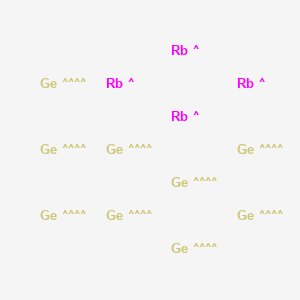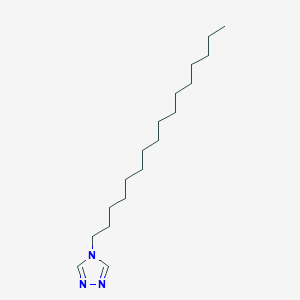
4-Hexadecyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexadecyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a long hexadecyl chain attached to the triazole ring, which imparts unique physical and chemical properties. Triazoles have been extensively studied due to their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexadecyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexadecyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The hexadecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nature of the substituent.
Applications De Recherche Scientifique
4-Hexadecyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hexadecyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the biosynthesis of ergosterol in fungi, leading to antifungal effects. The long hexadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Tetrazole: A four-nitrogen heterocycle with applications in pharmaceuticals and materials science.
Imidazole: A five-membered ring with two nitrogen atoms, known for its role in histidine and various drugs.
Uniqueness: 4-Hexadecyl-4H-1,2,4-triazole is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and membrane permeability. This makes it particularly useful in applications requiring interaction with lipid membranes .
Propriétés
Numéro CAS |
188113-56-6 |
|---|---|
Formule moléculaire |
C18H35N3 |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
4-hexadecyl-1,2,4-triazole |
InChI |
InChI=1S/C18H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-20-18-21/h17-18H,2-16H2,1H3 |
Clé InChI |
FISOZNHIGUOENB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C=NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

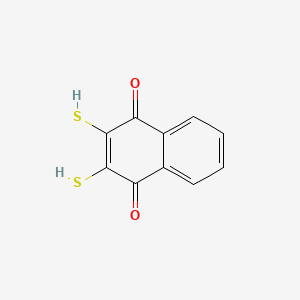
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
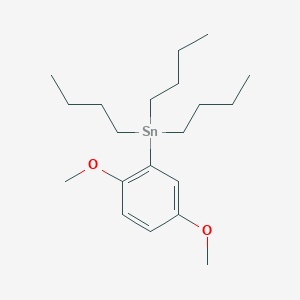
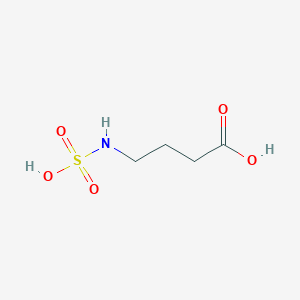
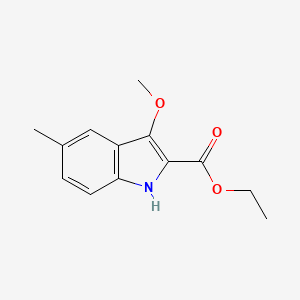
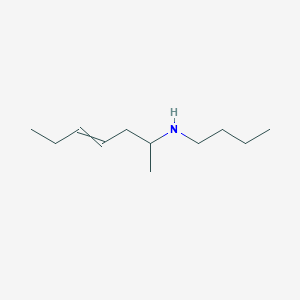
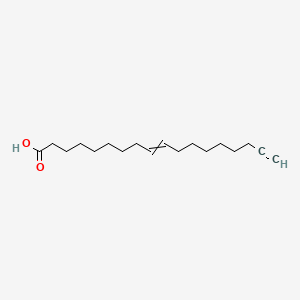
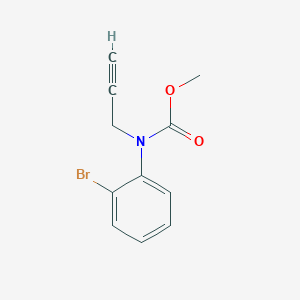
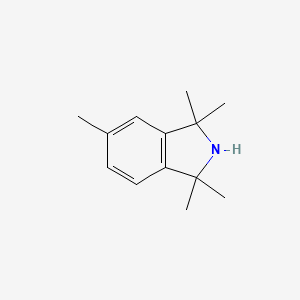
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
